molecular formula C24H29ClO6 B1210124 [(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate CAS No. 96684-80-9

[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate

Cat. No.: B1210124
CAS No.: 96684-80-9
M. Wt: 448.9 g/mol
InChI Key: QETHRCCHQRWBIJ-RJPCOFTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtxsid60914396 is a natural product found in Armillaria ostoyae with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Reassignment of Structure : The synthesis of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, a compound related to the cyclobuta[e]indenyl derivative, was achieved through the treatment of related chemicals, leading to a reassignment of its structure. This process demonstrates the compound's utility in chemical synthesis and structural analysis (Howarth & Harris, 1968).

  • Asymmetric Reactions and Syntheses : The compound's derivatives have been utilized in asymmetric reactions, leading to the synthesis of various complex molecules like cyclobutanes and dihydrobenzofurans. This signifies its role in the synthesis of structurally diverse and complex organic compounds (Engler et al., 1999).

Biological Activity

  • Antimicrobial and Antitumor Properties : Derivatives of the cyclobuta[e]indenyl compound, specifically those related to benzofuran, have shown moderate antimicrobial and antitumor activities. This suggests potential applications in developing novel therapeutic agents (Xia et al., 2011).

  • Estrogen Receptor Modulation : Compounds structurally similar to cyclobuta[e]indenyl derivatives have demonstrated the ability to modulate estrogen receptors, indicating potential applications in hormone-related treatments and research (Katsanou et al., 2007).

Material Science and Coordination Chemistry

  • Schiff Base Ligands and Metal Complexes : Cyclobuta[e]indenyl-related compounds have been used to create Schiff base ligands and their metal complexes. These have potential applications in material science, catalysis, and coordination chemistry (Yilmaz & Cukurovalı, 2003).

  • Synthesis of Herbicide Precursors : The derivatives of this compound have been employed in the synthesis of bicyclic herbicide precursors, indicating its utility in agricultural chemistry (Liepa et al., 1992).

Properties

CAS No.

96684-80-9

Molecular Formula

C24H29ClO6

Molecular Weight

448.9 g/mol

IUPAC Name

[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate

InChI

InChI=1S/C24H29ClO6/c1-12-19(16(27)7-17(30-5)20(12)25)21(28)31-18-10-23(4)15-9-22(2,3)8-13(15)6-14(11-26)24(18,23)29/h6-7,11,13,15,18,27,29H,8-10H2,1-5H3/t13-,15+,18-,23-,24+/m0/s1

InChI Key

QETHRCCHQRWBIJ-RJPCOFTLSA-N

Isomeric SMILES

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@H]2C[C@@]3([C@]2(C(=C[C@@H]4[C@H]3CC(C4)(C)C)C=O)O)C

SMILES

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C=O)O)C

Canonical SMILES

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C=O)O)C

Synonyms

armillaridin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
Reactant of Route 2
[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
Reactant of Route 3
[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
Reactant of Route 4
[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
Reactant of Route 5
[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
Reactant of Route 6
[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate

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